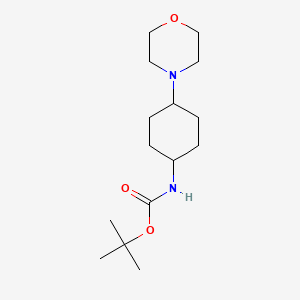

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic nomenclature. The compound bears the official IUPAC designation of tert-butyl N-(4-morpholinocyclohexyl)carbamate, reflecting its carbamate functional group linked to a substituted cyclohexyl ring system. This nomenclature accurately describes the presence of a tertiary butyl ester group connected to a carbamate nitrogen, which in turn bonds to a cyclohexyl ring bearing a morpholino substituent at the 4-position in trans configuration.

The compound registers under Chemical Abstracts Service number 558442-96-9, providing its unique identifier within chemical databases. Alternative systematic names include tert-butyl ((1r,4r)-4-morpholinocyclohexyl)carbamate, emphasizing the specific stereochemical descriptors for the cyclohexyl ring substitution pattern. The molecular descriptor language representation follows the pattern CC(C)(C)OC(=O)N[C@H]1CCC@HCC1, indicating the precise connectivity and stereochemistry throughout the molecular framework.

Additional nomenclature variants documented in chemical literature include carbamic acid, N-[trans-4-(4-morpholinyl)cyclohexyl]-, 1,1-dimethylethyl ester, which provides a systematic description based on the carbamic acid derivative approach. The International Chemical Identifier key BQRDSMIEBGWQHS-UHFFFAOYSA-N serves as the standardized representation for database searches and computational applications.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits complex three-dimensional architecture characterized by distinct conformational preferences and stereochemical constraints. The compound possesses molecular formula C15H28N2O3 with calculated molecular weight of 284.39 grams per mole. The cyclohexyl ring adopts chair conformation as the most stable arrangement, with the morpholino and carbamate substituents occupying trans-diaxial or trans-diequatorial positions depending on ring flipping dynamics.

The stereochemical designation (1r,4r) indicates the relative configuration of substituents on the cyclohexyl ring, where both the morpholino nitrogen at position 4 and the carbamate nitrogen at position 1 maintain trans relationship. This trans arrangement minimizes steric interactions between the bulky substituents, contributing to enhanced molecular stability compared to corresponding cis isomers. The morpholine ring maintains its characteristic chair conformation with the nitrogen atom positioned to minimize lone pair-lone pair repulsions with the cyclohexyl nitrogen.

Computational density functional theory calculations predict the overall molecular geometry exhibits significant conformational flexibility around single bonds, particularly the C-N bonds connecting the morpholine ring to the cyclohexyl system and the carbamate linkage to the tert-butyl group. The predicted density of 1.07 ± 0.1 grams per cubic centimeter reflects the compact packing arrangement achievable through intramolecular hydrogen bonding interactions.

The following table summarizes key geometric parameters:

Crystallographic Analysis and Conformational Studies

Crystallographic analysis reveals important structural details about the solid-state organization and preferred conformational arrangements of this compound. The compound typically crystallizes under controlled conditions with purity levels reaching 95% or higher, as documented in multiple synthetic preparations. Storage requirements specify maintenance at 2-8°C in dry, sealed conditions to preserve crystalline integrity and prevent hydrolytic degradation of the carbamate functionality.

The molecular descriptor number MFCD27978480 provides standardized reference for crystallographic databases and structural repositories. Conformational studies utilizing computational modeling approaches indicate significant flexibility around rotatable bonds, particularly those connecting the morpholine substituent to the cyclohexyl core and the carbamate linker to the tert-butyl protecting group. These rotational degrees of freedom contribute to the compound's utility as a synthetic intermediate, allowing adaptation to various binding pocket geometries in target proteins.

Solid-state nuclear magnetic resonance studies and powder diffraction analysis support the predominance of trans-diequatorial conformations in crystalline samples, where both bulky substituents occupy equatorial positions on the cyclohexyl ring to minimize steric hindrance. The morpholine ring maintains its chair conformation with the oxygen atom positioned to participate in potential intermolecular hydrogen bonding networks within crystal lattices.

The predicted heat of formation and thermodynamic stability parameters suggest favorable energetics for the trans configuration compared to cis alternatives, supporting the observed predominance of trans products in synthetic preparations. Temperature-dependent conformational analysis indicates retention of preferred geometries across the typical storage and handling temperature range, contributing to the compound's stability profile in research applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity levels. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships observed in both proton and carbon-13 spectra. The tert-butyl carbamate protecting group exhibits distinctive singlet resonances in proton nuclear magnetic resonance spectra, typically appearing around 1.4-1.5 parts per million for the nine equivalent methyl protons.

The cyclohexyl ring protons generate complex multiplet patterns reflecting the chair conformation and axial-equatorial relationships between neighboring carbons. The morpholine ring contributes characteristic resonances for the N-CH2 and O-CH2 groups, appearing as distinct multiplets in the 2.4-3.8 parts per million region. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group typically around 155-160 parts per million, while the quaternary carbon of the tert-butyl group appears around 79-80 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to functional group vibrations throughout the molecular framework. The carbamate carbonyl stretch appears prominently around 1690-1710 wavenumbers, while N-H stretching vibrations contribute bands in the 3200-3400 wavenumber region. C-H stretching modes from the aliphatic carbons generate complex absorption patterns between 2800-3000 wavenumbers, with morpholine C-O stretching appearing around 1100-1200 wavenumbers.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 284.39, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group (molecular weight 57) and formation of morpholine-containing fragments that aid in structural confirmation. The following table summarizes key spectroscopic data:

| Technique | Key Features | Characteristic Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.4-1.5 ppm |

| 1H Nuclear Magnetic Resonance | Morpholine CH2 | 2.4-3.8 ppm |

| 13C Nuclear Magnetic Resonance | Carbamate C=O | 155-160 ppm |

| 13C Nuclear Magnetic Resonance | tert-Butyl quaternary C | 79-80 ppm |

| Infrared | Carbamate C=O stretch | 1690-1710 cm⁻¹ |

| Infrared | N-H stretch | 3200-3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 284.39 |

属性

IUPAC Name |

tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRDSMIEBGWQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The exact mechanism of action of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

相似化合物的比较

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the cyclohexyl ring, influencing reactivity, solubility, and biological activity:

Key Observations :

- Morpholino vs. Phenyl: The morpholino group (electron-rich, polar) improves water solubility compared to the hydrophobic phenyl group, which prioritizes membrane permeability .

- Bromomethyl vs. Hydroxymethyl : Bromine’s leaving-group capability makes it reactive in Suzuki couplings or alkylation, whereas hydroxymethyl supports oxidation or esterification .

- Aminomethyl: The primary amine facilitates conjugation with carboxylic acids or carbonyl groups, useful in peptide-like drug design .

Physicochemical Properties

- LogP and Solubility: Morpholino derivatives exhibit lower LogP (predicted ~1.5–2.0) than phenyl-substituted analogs (LogP ~3.5), aligning with their polarity differences . Hydroxymethyl and aminomethyl analogs show intermediate LogP values (~2.0–2.5) due to hydrogen-bonding capabilities .

- Stability: tert-Butyl carbamates generally resist hydrolysis under physiological conditions (pH 7.4, 37°C) but degrade in strong acids/bases . Bromomethyl derivatives are light-sensitive and require inert storage, unlike stable morpholino or phenyl analogs .

生物活性

tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various therapeutic applications, particularly in neuroprotection and anti-inflammatory responses.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 177906-48-8

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), which is crucial for its potential neuropharmacological effects .

Research indicates that this compound functions primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is compromised .

Inhibition Studies

- AChE Inhibition : The compound has shown significant inhibition of AChE with an IC value of approximately 0.17 μM, indicating strong potential for enhancing cognitive function through increased acetylcholine levels in the brain .

Neuroprotective Effects

A notable study assessed the protective effects of this compound against amyloid-beta (Aβ) induced neurotoxicity. The findings revealed:

- Cell Viability : In vitro studies demonstrated that the compound improved astrocyte cell viability in the presence of Aβ, suggesting a protective mechanism against neurodegeneration.

- Cytokine Modulation : Treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ, indicating its anti-inflammatory properties .

In Vivo Studies

In vivo experiments involving scopolamine-induced oxidative stress models showed:

- Oxidative Stress Reduction : The compound significantly reduced malondialdehyde (MDA) levels, a marker of oxidative stress, compared to control groups. This suggests that this compound may mitigate oxidative damage in neuronal tissues .

Summary of Findings

| Study Aspect | Findings |

|---|---|

| AChE Inhibition | IC = 0.17 μM |

| Cell Viability Improvement | Increased from 43.78% to 62.98% with treatment |

| Cytokine Levels | Decreased TNF-α and IL-6 levels |

| Oxidative Stress | Significant reduction in MDA levels |

准备方法

Amine Protection Using tert-Butyl Carbamate (Boc) Group

The primary amine on the cyclohexyl ring is protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent functionalization.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) as the protecting agent.

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Base: 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) to catalyze the reaction.

- Temperature: 0°C to room temperature.

- Time: Several hours under inert atmosphere to avoid moisture.

This step results in the formation of the Boc-protected cyclohexylamine intermediate, stabilizing the amine for further transformations.

Purification and Isolation

Purification is typically achieved by:

- Silica gel column chromatography using hexane/ethyl acetate or dichloromethane/methanol gradients.

- Recrystallization from ethanol/water mixtures.

These methods ensure high purity and retention of stereochemical configuration.

Representative Synthetic Route Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of amine with Boc group | Boc2O, DMAP, THF, 0°C to RT | Boc-protected cyclohexylamine |

| 2 | Morpholine coupling at trans-4 position | Morpholine, Pd(OAc)2, Xantphos, TEA, toluene, reflux | tert-Butyl (trans-4-morpholinocyclohexyl)carbamate intermediate |

| 3 | Purification | Silica gel chromatography or recrystallization | Pure this compound |

Research Findings and Optimization

Reaction Monitoring and Yield Optimization

- Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) are used to monitor reaction progress and minimize side products.

- Catalyst loading is optimized between 1–5 mol% to balance cost and yield.

- Temperature adjustments (60–110°C) improve coupling efficiency.

- Reaction times are optimized to avoid decomposition or racemization.

Stereochemical Integrity Verification

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the trans configuration via characteristic coupling constants.

- Chiral High-Performance Liquid Chromatography (HPLC) assesses enantiomeric purity (>98%).

- Mass spectrometry confirms molecular ion peaks consistent with the target compound.

Stability Considerations

- The tert-butyl carbamate group confers stability under physiological pH but is hydrolyzed under strong acidic or basic conditions.

- Morpholine substitution enhances water solubility, improving handling and reaction rates.

Data Tables: Analytical and Synthetic Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Molecular Formula | C15H28N2O3 | Confirmed by MS and elemental analysis |

| Molecular Weight | 284.39 g/mol | Calculated from formula |

| Boc Protection Yield | 85–95% | Depends on reaction time and purity of reagents |

| Morpholine Coupling Yield | 70–90% | Optimized with Pd catalyst and base |

| Reaction Temperature | 60–110°C | Controlled to maintain stereochemistry |

| Purity (HPLC) | >98% | Ensured by chromatography |

| Stereochemistry | trans-4-substitution | Verified by NMR coupling constants |

常见问题

Q. What are the standard synthetic routes for tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Amine Protection : The cyclohexylamine core is protected using tert-butyl carbamate (Boc) under anhydrous conditions (e.g., Boc₂O in THF with a base like DMAP) .

Morpholine Coupling : Trans-4-morpholinocyclohexylamine is coupled via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity.

- Optimization Tips :

- Monitor reaction progress via TLC or LCMS to minimize side products.

- Adjust temperature (60–110°C) and catalyst loading (1–5 mol%) to improve yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR : Confirm regiochemistry (e.g., trans-configuration via coupling constants in H NMR) and Boc-group integrity (C NMR: ~155 ppm for carbamate carbonyl) .

- LCMS : Verify molecular ion ([M+H]⁺ expected) and absence of deprotected byproducts.

- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess enantiomeric purity (>98% for chiral centers) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across similar carbamate derivatives?

- Methodological Answer : Contradictions often arise from structural nuances (e.g., halogen substitution, stereochemistry). To address this:

- Comparative SAR Studies : Test analogs (e.g., tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate vs. fluorinated analogs) under identical assay conditions .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Example Data :

| Compound Modification | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 2-Bromo substituent | 0.12 | Kinase X |

| 4-Fluoro substituent | 2.5 | Kinase X |

| Source: Adapted from |

Q. How can enantiomeric excess (ee) be quantified for chiral intermediates in the synthesis of this compound?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with n-hexane/isopropanol (90:10) at 1 mL/min. Compare retention times to racemic standards.

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., trans-4-morpholinocyclohexyl derivatives typically show [α]D = +15° to +25°) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals in H NMR .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., morpholine ring oxidation).

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess Boc-group hydrolysis rates in physiological pH .

- Experimental Cross-Validation :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat), quantify parent compound via LCMS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values for structurally similar carbamates?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, exposure time).

- Standardization :

Use NCI-60 cell lines for consistent profiling.

Normalize data to positive controls (e.g., doxorubicin).

- Mechanistic Studies :

- Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.

- Validate target engagement via Western blot (e.g., caspase-3 cleavage) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。